omega-Conotoxin GVIA discovery and origin
omega-Conotoxin GVIA discovery and origin
An In-depth Technical Guide to the Discovery and Origin of ω-Conotoxin GVIA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ω-Conotoxin GVIA is a potent neurotoxin that has played a pivotal role in the study of voltage-gated calcium channels. Isolated from the venom of the marine cone snail Conus geographus, this peptide toxin exhibits high affinity and selectivity for N-type (CaV2.2) calcium channels, making it an invaluable tool in neuroscience research and a lead compound in the development of novel analgesics.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, origin, and key experimental methodologies associated with ω-Conotoxin GVIA.
Discovery and Origin
The discovery of ω-Conotoxin GVIA is intrinsically linked to the pioneering research of Dr. Baldomero Olivera and his colleagues on the complex venoms of cone snails.[2] These predatory marine gastropods utilize a sophisticated arsenal of small, disulfide-rich peptides, known as conotoxins, to immobilize their prey.[1][3]
Origin:
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Venom: The venom of C. geographus is a complex cocktail of hundreds of neurotoxins.[1][3] ω-Conotoxin GVIA is one of the "shaker" peptides identified in this venom, so-named because of the tremors it induces in mice upon injection.[2]
The initial characterization of the biological activity of ω-conotoxins from Conus geographus was a significant breakthrough, revealing a new class of molecules that could discriminate between different types of neuronal calcium channels.[6][7][8]
Molecular Characteristics
ω-Conotoxin GVIA is a 27-amino acid peptide with a distinctive molecular architecture that is crucial for its biological activity.[4]
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Amino Acid Sequence: Cys-Lys-Ser-Hyp-Gly-Ser-Ser-Cys-Ser-Hyp-Thr-Ser-Tyr-Asn-Cys-Cys-Arg-Ser-Cys-Asn-Hyp-Tyr-Thr-Lys-Arg-Cys-Tyr-NH2 (where Hyp is hydroxyproline)[4]
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Disulfide Bridges: The peptide is constrained by three disulfide bonds (C1-C16, C8-C19, C15-C26), which create a stable and rigid structure.[4] This structural motif is a hallmark of the ω-conotoxins.[9]
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Molecular Weight: Approximately 3037.35 Da[4]
Quantitative Data
The high affinity and selectivity of ω-Conotoxin GVIA for N-type calcium channels are quantified by several key parameters.
| Parameter | Value(s) | Species/System | Reference(s) |
| IC50 | 0.15 nM | N-type calcium channels | |
| 0.04 - 1.0 nM | N-type calcium channels (CaV2.2) | [10] | |
| ED50 | 68 pM | Voltage-dependent N-type Ca2+ channels (CaV2.2) | [11] |
| 20 pmoles/kg (i.c.v. in rats, "shaking" potency) | In vivo (rats) | [12] |
Experimental Protocols
The isolation and characterization of ω-Conotoxin GVIA involve a series of biochemical and physiological techniques.
Venom Extraction and Toxin Purification
The original methods for isolating ω-Conotoxin GVIA from the venom of Conus geographus laid the groundwork for subsequent studies on conotoxins. While the seminal paper by Olivera et al. (1985) provides the initial description, subsequent publications have refined these protocols. A generalized workflow is as follows:
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Venom Collection: Venom is typically extracted from the venom ducts of dissected Conus geographus specimens.
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Crude Venom Fractionation: The crude venom is subjected to an initial separation step, often using gel filtration chromatography, to separate components based on size.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing the desired biological activity are further purified using RP-HPLC. This technique separates peptides based on their hydrophobicity. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is commonly used. The elution of peptides is monitored by UV absorbance at 214 nm or 280 nm.
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Biological Activity Guided Fractionation: Throughout the purification process, fractions are tested for their biological activity (e.g., inhibition of neurotransmitter release, induction of "shaking" behavior in mice) to identify the fractions containing ω-Conotoxin GVIA.
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Purity Analysis: The purity of the final peptide is assessed by analytical RP-HPLC and mass spectrometry.
Characterization of Biological Activity
The selective blockade of N-type calcium channels by ω-Conotoxin GVIA can be demonstrated using various electrophysiological and biochemical assays.
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Electrophysiology:
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Voltage-Clamp Recordings: This technique is used to measure the flow of ions through calcium channels in isolated neurons or in heterologous expression systems (e.g., Xenopus oocytes or HEK cells) expressing the CaV2.2 channel.
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Protocol:
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A cell expressing N-type calcium channels is voltage-clamped at a holding potential where the channels are in a closed state (e.g., -80 mV).
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Depolarizing voltage steps are applied to open the calcium channels, and the resulting inward calcium current is measured.
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ω-Conotoxin GVIA is applied to the extracellular solution.
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The depolarizing voltage steps are repeated, and the reduction in the calcium current is measured to determine the extent of channel blockade.
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Radioligand Binding Assays:
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Principle: This method quantifies the binding of a radiolabeled ligand (e.g., 125I-ω-Conotoxin GVIA) to its receptor (the N-type calcium channel).[6][8]
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Protocol:
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A tissue preparation rich in N-type calcium channels (e.g., chick brain synaptosomes) is incubated with radiolabeled ω-Conotoxin GVIA.[6][8]
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To determine non-specific binding, a parallel incubation is performed in the presence of a high concentration of unlabeled ω-Conotoxin GVIA.
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After incubation, the bound and free radioligand are separated (e.g., by filtration).
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The amount of radioactivity in the bound fraction is measured using a gamma counter.
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Specific binding is calculated by subtracting the non-specific binding from the total binding. Competition binding assays, where increasing concentrations of unlabeled ligands are used to displace the radiolabeled ligand, can be used to determine the binding affinity (Ki) of other compounds for the N-type calcium channel.
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Signaling Pathway and Experimental Workflow
The mechanism of action of ω-Conotoxin GVIA involves the direct blockade of N-type voltage-gated calcium channels, which has profound effects on neuronal signaling.
Signaling Pathway of ω-Conotoxin GVIA Action
Caption: Signaling pathway of ω-Conotoxin GVIA action.
Experimental Workflow for Isolation and Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. From DNA Enzymes to Cone Snail Venom: The Work of Baldomero M. Olivera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. o-Conotoxin GVIA = 97 HPLC 106375-28-4 [sigmaaldrich.com]
- 5. rcsb.org [rcsb.org]
- 6. Calcium channel antagonists. Omega-conotoxin defines a new high affinity site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal calcium channel antagonists. Discrimination between calcium channel subtypes using omega-conotoxin from Conus magus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Complex structures between the N-type calcium channel (CaV2.2) and ω-conotoxin GVIA predicted via molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Synthesis and characterization of a disulfide bond isomer of omega-conotoxin GVIA - PubMed [pubmed.ncbi.nlm.nih.gov]
